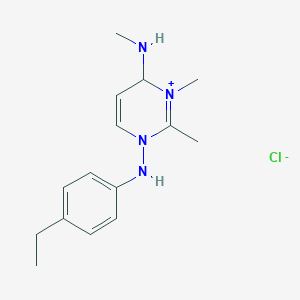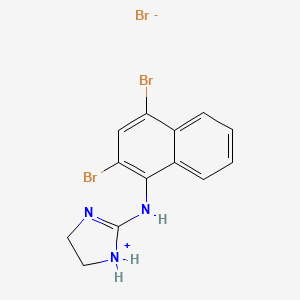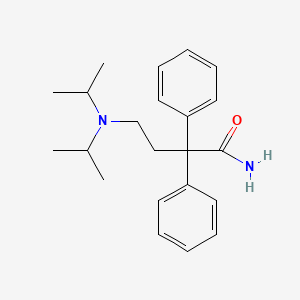
4-(Diisopropylamino)-2,2-diphenylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diisopropylamino)-2,2-diphenylbutyramide is an organic compound with a complex structure that includes diisopropylamino and diphenylbutyramide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diisopropylamino)-2,2-diphenylbutyramide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-diphenylbutyric acid with diisopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diisopropylamino)-2,2-diphenylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Diisopropylamino)-2,2-diphenylbutyramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Diisopropylamino)-2,2-diphenylbutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(3-bromoanilino)quinazolin-6-yl]-4-(diisopropylamino)but-2-ynamide
- (E)-N-[4-[(1-benzylindazol-5-yl)amino]-7-ethoxy-quinazolin-6-yl]-4-(diisopropylamino)but-2-enamide
Uniqueness
4-(Diisopropylamino)-2,2-diphenylbutyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diisopropylamino group provides steric hindrance, making it a more selective reagent in certain reactions compared to similar compounds. Additionally, its diphenylbutyramide moiety contributes to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
39666-27-8 |
|---|---|
Fórmula molecular |
C22H30N2O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
4-[di(propan-2-yl)amino]-2,2-diphenylbutanamide |
InChI |
InChI=1S/C22H30N2O/c1-17(2)24(18(3)4)16-15-22(21(23)25,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3,(H2,23,25) |
Clave InChI |
KNIVGGRCJWRCDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



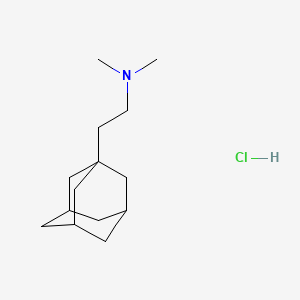
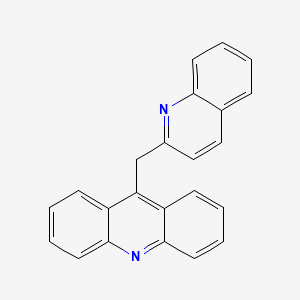
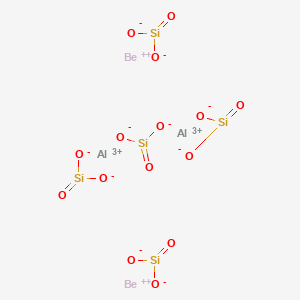
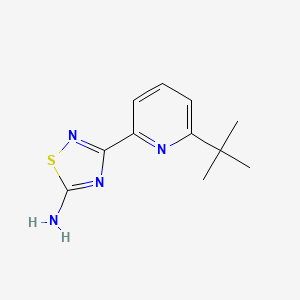
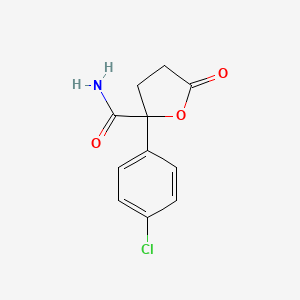
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
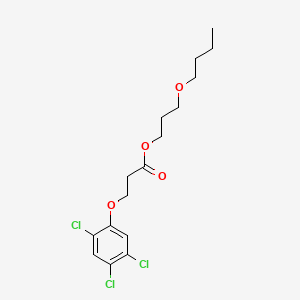
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
